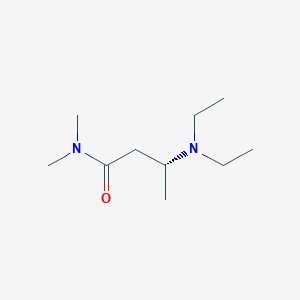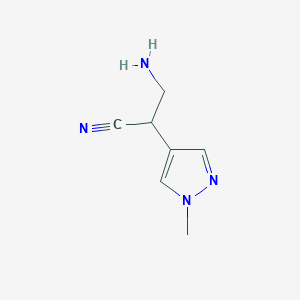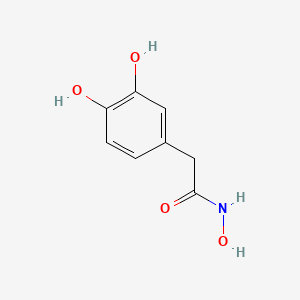
2-Amino-4,5-difluorobenzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5-difluorobenzamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₂N₂O and a molecular weight of 208.59 g/mol . It is a derivative of benzamide, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-difluorobenzamide hydrochloride typically involves the following steps:
Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.
Amidation: The resulting 2-amino-4,5-difluoroaniline is then reacted with a carboxylic acid derivative, such as benzoyl chloride, to form 2-Amino-4,5-difluorobenzamide.
Hydrochloride Formation: Finally, the benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial-scale reactors for the nitration and reduction steps.
Continuous Amidation: Employing continuous flow reactors for the amidation step to increase efficiency and yield.
Purification: Utilizing crystallization and recrystallization techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,5-difluorobenzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Amidation and Hydrolysis: The amide bond can be formed or broken under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Carboxylic acid derivatives like acyl chlorides or anhydrides.
Hydrolysis: Acidic or basic conditions to break the amide bond.
Major Products Formed
Substitution Products: Alkylated or acylated derivatives.
Oxidation Products: Oxidized forms of the compound.
Reduction Products: Reduced forms of the compound.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-Amino-4,5-difluorobenzamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5-difluorobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,5-difluorobenzamide: The non-hydrochloride form of the compound.
2-Amino-3,4-difluorobenzamide: A similar compound with different fluorine substitution.
2-Amino-4,5-dichlorobenzamide: A compound with chlorine substituents instead of fluorine.
Uniqueness
2-Amino-4,5-difluorobenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H7ClF2N2O |
|---|---|
Peso molecular |
208.59 g/mol |
Nombre IUPAC |
2-amino-4,5-difluorobenzamide;hydrochloride |
InChI |
InChI=1S/C7H6F2N2O.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H2,11,12);1H |
Clave InChI |
NIOATXZWMCDOMH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)N)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)








amino)acetate](/img/structure/B13205557.png)


![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
